![molecular formula C21H24BF2NO4 B12075916 5-Fluoro-N-[[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-2-methoxy-benzamide](/img/structure/B12075916.png)

5-Fluoro-N-[[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-2-methoxy-benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

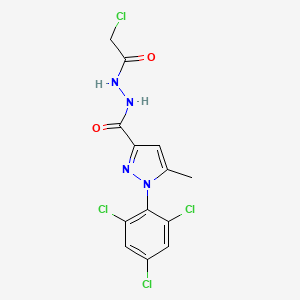

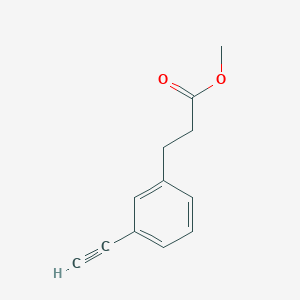

Le 5-Fluoro-N-[[2-fluoro-4-(4,4,5,5-tétraméthyl-1,3,2-dioxaborolan-2-yl)phényl]méthyl]-2-méthoxy-benzamide est un composé organique complexe qui présente à la fois des atomes de fluor et de bore dans sa structure.

Méthodes De Préparation

La synthèse du 5-Fluoro-N-[[2-fluoro-4-(4,4,5,5-tétraméthyl-1,3,2-dioxaborolan-2-yl)phényl]méthyl]-2-méthoxy-benzamide implique généralement un processus en plusieurs étapes. Une méthode courante est une réaction de substitution en deux étapes. La première étape implique la formation d’un composé intermédiaire, qui est ensuite encore réagi pour produire le produit final. Les conditions de réaction incluent souvent l’utilisation de solvants spécifiques, de catalyseurs et de températures contrôlées pour garantir le rendement souhaité du produit .

Analyse Des Réactions Chimiques

Ce composé subit différents types de réactions chimiques, notamment :

Réactions de substitution : Les réactifs courants comprennent les agents halogénants et les nucléophiles. Les principaux produits formés dépendent des substituants spécifiques introduits pendant la réaction.

Réactions d’oxydation et de réduction : Ces réactions peuvent modifier l’état d’oxydation du composé, conduisant à différents dérivés.

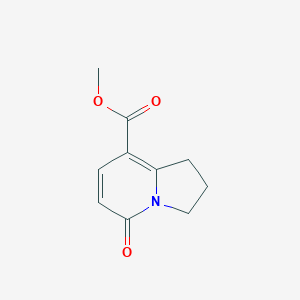

Réactions de couplage : La partie contenant du bore le rend adapté aux réactions de couplage de Suzuki, largement utilisées en synthèse organique pour former des liaisons carbone-carbone.

Applications de la recherche scientifique

Le 5-Fluoro-N-[[2-fluoro-4-(4,4,5,5-tétraméthyl-1,3,2-dioxaborolan-2-yl)phényl]méthyl]-2-méthoxy-benzamide a plusieurs applications dans la recherche scientifique :

Chimie médicinale : En raison de sa teneur en fluor, il est exploré pour son potentiel dans le développement de médicaments, en particulier pour améliorer la stabilité métabolique et la biodisponibilité des produits pharmaceutiques.

Synthèse organique : Il sert d’intermédiaire dans la synthèse de molécules plus complexes, en particulier dans la formation de liaisons carbone-carbone par des réactions de couplage.

Science des matériaux : La structure unique du composé en fait un candidat pour le développement de nouveaux matériaux ayant des propriétés électroniques ou optiques spécifiques.

Applications De Recherche Scientifique

5-Fluoro-N-[[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-2-methoxy-benzamide has several scientific research applications:

Medicinal Chemistry: Due to its fluorine content, it is explored for its potential in drug development, particularly in enhancing the metabolic stability and bioavailability of pharmaceuticals.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, especially in the formation of carbon-carbon bonds through coupling reactions.

Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.

Mécanisme D'action

Le mécanisme par lequel ce composé exerce ses effets est principalement dû à son interaction avec des cibles moléculaires spécifiques. La présence d’atomes de fluor améliore son affinité de liaison à certaines enzymes ou à certains récepteurs, ce qui peut entraîner une activité biologique significative. La partie bore peut participer à diverses interactions chimiques, influençant davantage la réactivité globale du composé et sa fonctionnalité .

Comparaison Avec Des Composés Similaires

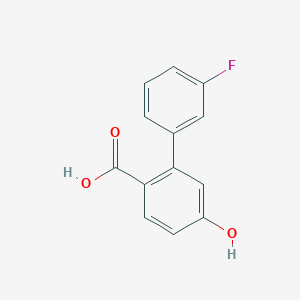

Comparé à d’autres composés similaires, le 5-Fluoro-N-[[2-fluoro-4-(4,4,5,5-tétraméthyl-1,3,2-dioxaborolan-2-yl)phényl]méthyl]-2-méthoxy-benzamide se distingue par sa double incorporation d’atomes de fluor et de bore. Les composés similaires comprennent :

- 2-Fluoro-5-(4,4,5,5-tétraméthyl-1,3,2-dioxaborolan-2-yl)pyridine

- Ester pinacolique de l’acide 2-méthoxypyridine-5-boronique

- 4-(4,4,5,5-Tétraméthyl-1,3,2-dioxaborolan-2-yl)benzaldéhyde

Propriétés

Formule moléculaire |

C21H24BF2NO4 |

|---|---|

Poids moléculaire |

403.2 g/mol |

Nom IUPAC |

5-fluoro-N-[[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-2-methoxybenzamide |

InChI |

InChI=1S/C21H24BF2NO4/c1-20(2)21(3,4)29-22(28-20)14-7-6-13(17(24)10-14)12-25-19(26)16-11-15(23)8-9-18(16)27-5/h6-11H,12H2,1-5H3,(H,25,26) |

Clé InChI |

GOJQYSAZCFVDNB-UHFFFAOYSA-N |

SMILES canonique |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)CNC(=O)C3=C(C=CC(=C3)F)OC)F |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R)-3-{[(2,4-dimethoxyphenyl)methyl]amino}propane-1,2-diol](/img/structure/B12075873.png)

![N-Cyclopropyl-4-fluoro-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B12075884.png)

![5-[5-(Difluoromethyl)-2-thienyl]pyridin-2-ol](/img/structure/B12075899.png)